1-(Furan-2-yl)-3-methoxy-13,14-dihydronaphtho[1,2-i][1,9]phenanthroline-2-carbonitrile
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Overview
Description
1-(FURAN-2-YL)-3-METHOXY-13H,14H-NAPHTHO[1,2-I]1,9-PHENANTHROLINE-2-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-YL)-3-METHOXY-13H,14H-NAPHTHO[1,2-I]1,9-PHENANTHROLINE-2-CARBONITRILE typically involves multi-step organic reactionsCommon reagents used in these reactions include furan, methanol, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-YL)-3-METHOXY-13H,14H-NAPHTHO[1,2-I]1,9-PHENANTHROLINE-2-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: Reduction reactions can modify the naphtho[1,2-i]phenanthroline core.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products
Scientific Research Applications
1-(FURAN-2-YL)-3-METHOXY-13H,14H-NAPHTHO[1,2-I]1,9-PHENANTHROLINE-2-CARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-YL)-3-METHOXY-13H,14H-NAPHTHO[1,2-I]1,9-PHENANTHROLINE-2-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanol: A simpler furan derivative with different applications.
(E)-1,2-di(furan-2-yl)ethene: Another furan-containing compound with unique properties.
Uniqueness
1-(FURAN-2-YL)-3-METHOXY-13H,14H-NAPHTHO[1,2-I]1,9-PHENANTHROLINE-2-CARBONITRILE is unique due to its complex structure, which combines a furan ring, a methoxy group, and a naphtho[1,2-i]phenanthroline core. This combination of features gives it distinct chemical and biological properties, making it valuable for various scientific research applications .
Properties
Molecular Formula |
C26H17N3O2 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
19-(furan-2-yl)-17-methoxy-12,16-diazapentacyclo[12.8.0.02,11.03,8.015,20]docosa-1,3,5,7,9,11,13,15,17,19-decaene-18-carbonitrile |
InChI |
InChI=1S/C26H17N3O2/c1-30-26-19(13-27)24(22-7-4-12-31-22)18-10-9-17-20(25(18)29-26)14-28-21-11-8-15-5-2-3-6-16(15)23(17)21/h2-8,11-12,14H,9-10H2,1H3 |
InChI Key |
MQQTZAXBKOITDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CCC3=C4C(=NC=C3C2=N1)C=CC5=CC=CC=C54)C6=CC=CO6)C#N |
Origin of Product |
United States |
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